3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride
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Overview
Description
3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C10H12ClFO3S and a molecular weight of 266.72 g/mol . This compound is characterized by its unique molecular structure, which includes a fluorobenzyl group, an ether linkage, and a sulfonyl chloride functional group. It is widely used in various fields of scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-((2-Fluorobenzyl)oxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-((2-Fluorobenzyl)oxy)propan-1-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance the reaction rate and selectivity.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-((2-Fluorobenzyl)oxy)propan-1-ol: This compound is a precursor in the synthesis of 3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride and shares a similar molecular structure but lacks the sulfonyl chloride group.
Benzyl Chloride: A simpler compound with a benzyl group and a chloride functional group, used in various organic synthesis reactions.
Sulfonyl Chloride Derivatives: Other sulfonyl chloride compounds with different substituents on the aromatic ring or alkyl chain, used in similar applications.
Uniqueness
This compound is unique due to the presence of both a fluorobenzyl group and a sulfonyl chloride group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C10H12ClFO3S |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)7-3-6-15-8-9-4-1-2-5-10(9)12/h1-2,4-5H,3,6-8H2 |
InChI Key |
OTRXEXHYUSVGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCCS(=O)(=O)Cl)F |
Origin of Product |
United States |
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